4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines a tert-butyl group, a fluorobenzyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Tert-butyl)phenylamine: This can be achieved by the nitration of tert-butylbenzene followed by reduction of the nitro group to an amine.
Formation of 4-(Tert-butyl)phenylacetic acid: This involves the reaction of 4-(tert-butyl)phenylamine with chloroacetic acid under basic conditions.
Synthesis of this compound: The final step involves the coupling of 4-(tert-butyl)phenylacetic acid with 4-fluorobenzylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)amino]-4-oxobutanoic acid
- 4-[4-(Tert-butyl)phenyl]-2-[(4-methylbenzyl)amino]-4-oxobutanoic acid
- 4-[4-(Tert-butyl)phenyl]-2-[(4-bromobenzyl)amino]-4-oxobutanoic acid
Uniqueness
4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[(4-fluorophenyl)methylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-21(2,3)16-8-6-15(7-9-16)19(24)12-18(20(25)26)23-13-14-4-10-17(22)11-5-14/h4-11,18,23H,12-13H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVYXQURLINJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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